![molecular formula C17H23N3O4 B14390528 N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea CAS No. 90120-42-6](/img/structure/B14390528.png)
N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methylpyrrolidin-2-ylidene)-N’-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylpyrrolidin-2-ylidene)-N’-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea typically involves the reaction of 1-methylpyrrolidine with 3,4,5-trimethoxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial production methods also focus on minimizing waste and optimizing resource utilization.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methylpyrrolidin-2-ylidene)-N’-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
N-(1-Methylpyrrolidin-2-ylidene)-N’-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of N-(1-Methylpyrrolidin-2-ylidene)-N’-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and trimethoxyphenyl-containing compounds. Examples include:
- N-(1-Methylpyrrolidin-2-ylidene)-N’-[2-(3,4,5-trimethoxyphenyl)ethenyl]amine
- N-(1-Methylpyrrolidin-2-ylidene)-N’-[2-(3,4,5-trimethoxyphenyl)ethenyl]carbamate
Uniqueness
N-(1-Methylpyrrolidin-2-ylidene)-N’-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
90120-42-6 |
|---|---|
Molecular Formula |
C17H23N3O4 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-(1-methylpyrrolidin-2-ylidene)-3-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea |
InChI |
InChI=1S/C17H23N3O4/c1-20-9-5-6-15(20)19-17(21)18-8-7-12-10-13(22-2)16(24-4)14(11-12)23-3/h7-8,10-11H,5-6,9H2,1-4H3,(H,18,21) |
InChI Key |
DHLANMVMHNDTBT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1=NC(=O)NC=CC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


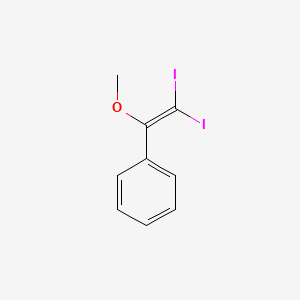
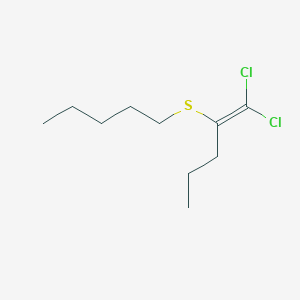
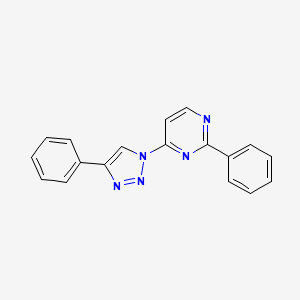
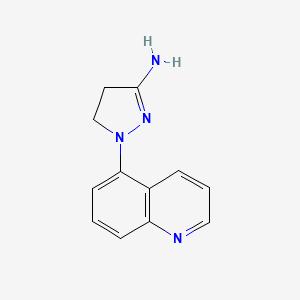
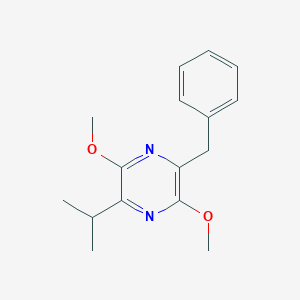
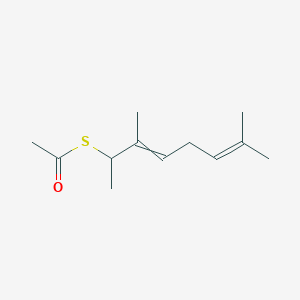

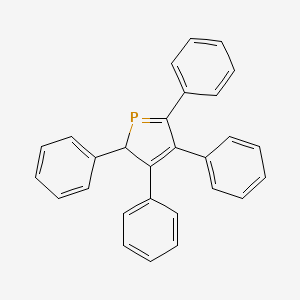
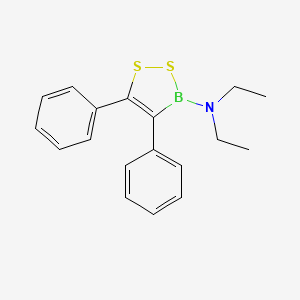
![5,6-Dihydro-1lambda~6~-cyclopenta[d][1,2]thiazole-1,1,3(2H,4H)-trione](/img/structure/B14390489.png)
![1,1'-{Disulfanediylbis[(butane-2,2-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14390493.png)
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide](/img/structure/B14390495.png)
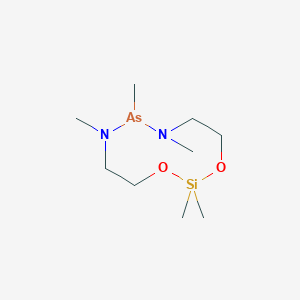
![4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline](/img/structure/B14390514.png)
